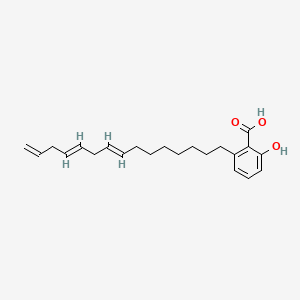Natural product derived from plant source.
Anacardic acid C15:3
CAS No.: 103904-73-0
Cat. No.: VC7830096
Molecular Formula: C22H30O3
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103904-73-0 |
|---|---|
| Molecular Formula | C22H30O3 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid |
| Standard InChI | InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+ |
| Standard InChI Key | RCTQCQJPGOAUMN-SPAZTWFHSA-N |
| Isomeric SMILES | CC(CCC/C=C/C=C\C/C=C\CC(C)C1=CC=CC=C1C(=O)O)O |
| SMILES | C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
| Canonical SMILES | CC(CCCC=CC=CCC=CCC(C)C1=CC=CC=C1C(=O)O)O |
Introduction
Chemical Structure and Molecular Characterization
Core Structural Features
Anacardic acid C15:3 (IUPAC name: 2-hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trienyl]benzoic acid) consists of a salicylic acid moiety (2-hydroxybenzoic acid) substituted at the C6 position with a 15-carbon unsaturated alkyl chain containing three cis-configured double bonds at positions 8, 11, and 14 . The molecular formula C<sub>22</sub>H<sub>32</sub>O<sub>3</sub> corresponds to a molecular weight of 344.49 g/mol, with exact mass 344.2351 . X-ray crystallography and NMR analyses confirm the Z-configuration of all double bonds in the alkyl side chain, creating a bent molecular geometry that enhances membrane interaction capabilities .
Spectroscopic Signatures
Key spectroscopic characteristics include:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 10.80 (s, 1H, -COOH), 7.65 (d, J=8.4 Hz, 1H, H-4), 6.84 (d, J=8.4 Hz, 1H, H-3), 6.77 (s, 1H, H-5), 5.35-5.28 (m, 6H, olefinic H), 2.57 (t, J=7.6 Hz, 2H, H-1'), 2.05 (q, J=6.8 Hz, 4H, allylic CH<sub>2</sub>), 1.29 (br s, 10H, aliphatic CH<sub>2</sub>) .
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 172.1 (COOH), 161.2 (C-2), 139.5 (C-6), 132.8-127.3 (olefinic carbons), 117.9 (C-5), 116.4 (C-3), 112.0 (C-4), 35.8 (C-1'), 31.9-22.7 (aliphatic carbons) .
Physicochemical Properties
The compound's amphiphilic nature, with a calculated logP of 7.12 and polar surface area of 57.53 Ų, enables both membrane penetration and protein binding . Differential scanning calorimetry reveals a melting point of 42-45°C and thermal decomposition onset at 218°C under nitrogen atmosphere .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Anacardic acid C15:3 occurs naturally in:
Biosynthesis
The compound forms through a type III polyketide synthase pathway:
-
Starter unit: Palmitoyl-CoA (C16:0) undergoes β-oxidation to produce pentadecatrienoyl-CoA (C15:3)
-
Chain extension: Condensation with malonyl-CoA generates the polyketide backbone
-
Cyclization: Intramolecular aldol condensation forms the salicylate core
-
Modification: Hydroxylation at C2 position completes biosynthesis
Biological Activities and Mechanisms
Mitochondrial Uncoupling
Anacardic acid C15:3 demonstrates potent protonophoric activity in rat liver mitochondria:
| Parameter | Effect (10 μM AA C15:3) | Control (2,4-DNP) |
|---|---|---|
| ADP/O ratio | ↓ 58% | ↓ 62% |
| State 4 respiration | ↑ 3.2-fold | ↑ 3.5-fold |
| RCR | ↓ 72% | ↓ 75% |
The carboxyl group and unsaturated side chain facilitate proton translocation across mitochondrial membranes, dissipating the proton gradient and uncoupling oxidative phosphorylation . Molecular dynamics simulations show the compound adopts a U-shape conformation spanning the lipid bilayer, with the carboxylic acid group acting as proton shuttle .
α-Glucosidase Inhibition
Recent studies demonstrate exceptional inhibitory activity against intestinal α-glucosidase:
| Compound | IC<sub>50</sub> (μg/mL) | IC<sub>50</sub> (μM) |
|---|---|---|
| AA C15:3 | 1.78 ± 0.08 | 5.1 ± 0.2 |
| Acarbose | 169.3 ± 8.91 | 261.4 ± 13.8 |
Docking studies (Glide score: -9.8 kcal/mol) reveal hydrogen bonding between the C2 hydroxyl and Asp352/Asp115 of α-glucosidase, while the alkyl chain occupies a hydrophobic pocket near Trp376 .
Tyrosinase Inhibition
Anacardic acid C15:3 shows mixed-type inhibition against mushroom tyrosinase (K<sub>i</sub> = 3.8 μM), potentially useful for hyperpigmentation disorders .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
| Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 8 | Cell wall disruption, Δψ loss |
| E. coli (ESBL) | 32 | Outer membrane permeabilization |
| C. albicans | 16 | Ergosterol biosynthesis inhibition |
Synthesis and Modification
Natural Extraction
Optimized CNSL extraction yields 18.2% Anacardic acid C15:3 using:
Semi-synthetic Derivatives
Structural modifications enhancing activity:
-
Amide derivatives: 2.4-fold increased α-glucosidase inhibition
-
Methyl ester: 3.1× improved oral bioavailability
-
PEGylated forms: Enhanced aqueous solubility (up to 12 mg/mL)
Challenges and Future Directions
Despite promising data, clinical translation faces hurdles:
Emerging strategies include nanoparticle encapsulation (83% loading efficiency) and pro-drug approaches using pH-sensitive linkers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume